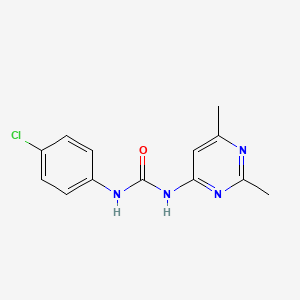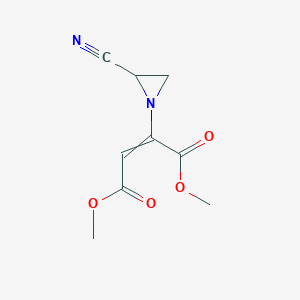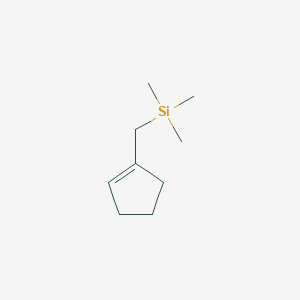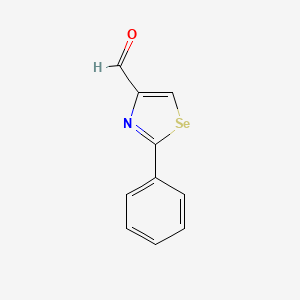
2-Phenyl-1,3-selenazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,3-selenazole-4-carbaldehyde is an organoselenium compound characterized by the presence of a selenazole ring, which is a five-membered heterocyclic ring containing selenium
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1,3-selenazole-4-carbaldehyde typically involves the Hantzsch-type condensation reaction. This method includes the reaction of phenylselenocyanate with appropriate aldehydes under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenyl-1,3-selenazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under controlled conditions.
Major Products:
Oxidation: Selenoxide derivatives.
Reduction: Corresponding alcohols.
Substitution: Halogenated selenazole derivatives.
Aplicaciones Científicas De Investigación
2-Phenyl-1,3-selenazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Potential use in developing new therapeutic agents due to its biological activity.
Industry: Utilized in the synthesis of materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,3-selenazole-4-carbaldehyde involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of essential biological processes. The selenazole ring plays a crucial role in its activity, as selenium can participate in redox reactions, generating reactive oxygen species that contribute to its antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
2-Phenyl-1,3-thiazole-4-carbaldehyde: Contains sulfur instead of selenium.
2-Phenyl-1,3-oxazole-4-carbaldehyde: Contains oxygen instead of selenium.
Comparison:
Propiedades
Número CAS |
75103-22-9 |
|---|---|
Fórmula molecular |
C10H7NOSe |
Peso molecular |
236.14 g/mol |
Nombre IUPAC |
2-phenyl-1,3-selenazole-4-carbaldehyde |
InChI |
InChI=1S/C10H7NOSe/c12-6-9-7-13-10(11-9)8-4-2-1-3-5-8/h1-7H |
Clave InChI |
APTJUJPZXYGSPG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC(=C[Se]2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


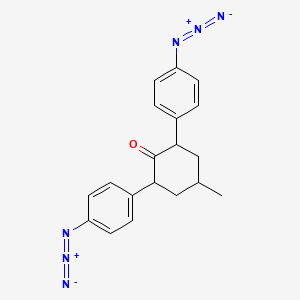
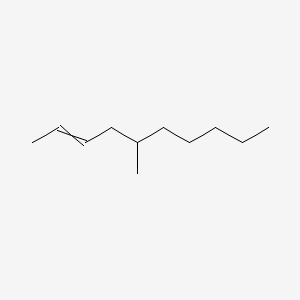
![[Piperazine-1,4-diylbis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14446233.png)
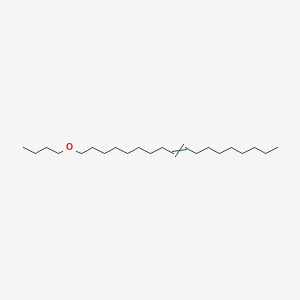
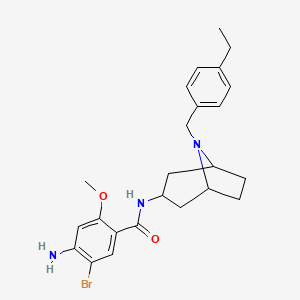
![5-[2-(4-Cyanophenyl)hydrazinylidene]-6-oxo-5,6-dihydronaphthalene-2-sulfonic acid](/img/structure/B14446247.png)
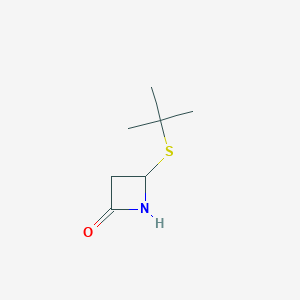
![2-{[(3,4-Dimethylphenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14446255.png)
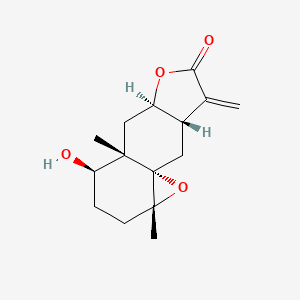
![N-{[(4-Fluorophenyl)methoxy]carbonyl}-L-phenylalanine](/img/structure/B14446268.png)
